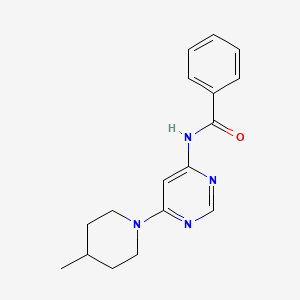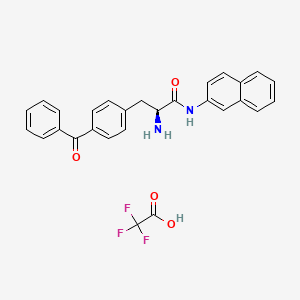
(2S)-2-amino-3-(4-benzoylphenyl)-N-naphthalen-2-ylpropanamide;2,2,2-trifluoroacetic acid
Overview
Description
PL553 is a specific and high-affinity fluorigenic substrate of Leukotriene A4 hydrolase. This compound is notable for its maximum absorption at 210 nanometers and maximum emission at 410 nanometers . It is primarily used in scientific research due to its specificity and high affinity for Leukotriene A4 hydrolase.
Preparation Methods
The synthetic routes and reaction conditions for PL553 are not extensively detailed in the available literature. it is known that the compound is prepared and stored under specific conditions to maintain its stability and efficacy. For instance, it is stored away from direct sunlight, with the powder form kept at -20°C for up to three years and in solvent form at -80°C for up to one year .
Chemical Reactions Analysis
PL553 undergoes specific reactions due to its role as a fluorigenic substrate. It is resistant to cleavage by other aminopeptidases but can be cleaved by fatty acid amide hydrolase . The compound is used to evaluate the potencies of known inhibitors toward Leukotriene A4 hydrolase . The major products formed from these reactions are typically analyzed using various biochemical assays.
Scientific Research Applications
PL553 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a fluorigenic substrate for Leukotriene A4 hydrolase, which makes it valuable for studying the enzyme’s activity both in vitro and in vivo . This compound is also used to evaluate the potencies of known inhibitors toward Leukotriene A4 hydrolase, making it a crucial tool in drug discovery and development .
Mechanism of Action
PL553 exerts its effects by acting as a specific and high-affinity substrate for Leukotriene A4 hydrolase. The compound’s mechanism involves binding to the enzyme and undergoing cleavage, which results in fluorescence. This fluorescence can then be measured to assess the enzyme’s activity and the potency of inhibitors .
Comparison with Similar Compounds
PL553 is unique due to its high specificity and affinity for Leukotriene A4 hydrolase. Similar compounds include (l)-Ala-β-naphthylamide, which is also a substrate for Leukotriene A4 hydrolase but is less specific and has lower affinity compared to PL553 . Another similar compound is fatty acid amide hydrolase, which can cleave PL553 but is not as effective as Leukotriene A4 hydrolase .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-benzoylphenyl)-N-naphthalen-2-ylpropanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2.C2HF3O2/c27-24(26(30)28-23-15-14-19-6-4-5-9-22(19)17-23)16-18-10-12-21(13-11-18)25(29)20-7-2-1-3-8-20;3-2(4,5)1(6)7/h1-15,17,24H,16,27H2,(H,28,30);(H,6,7)/t24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSJIMSBUVBTQE-JIDHJSLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)NC3=CC4=CC=CC=C4C=C3)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)NC3=CC4=CC=CC=C4C=C3)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


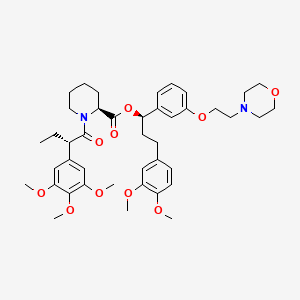
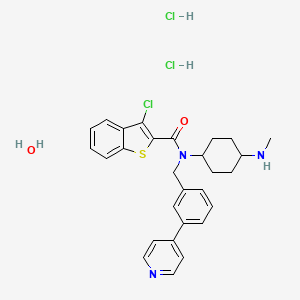
![2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride](/img/structure/B560445.png)
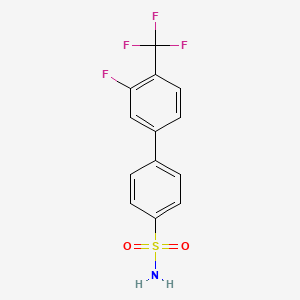
![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)

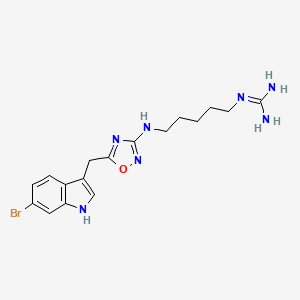
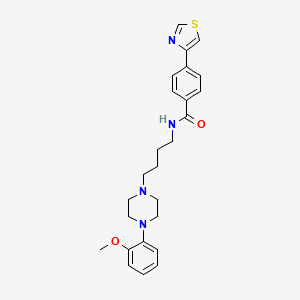
![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)
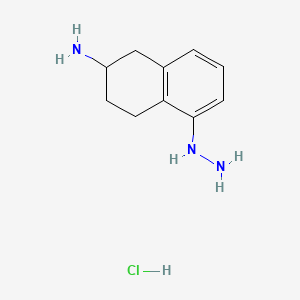
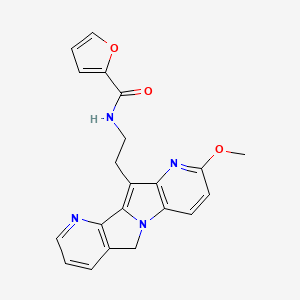
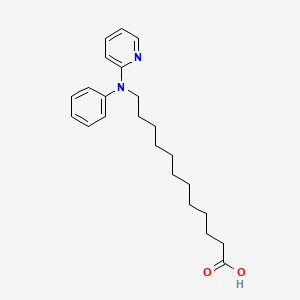
![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)
